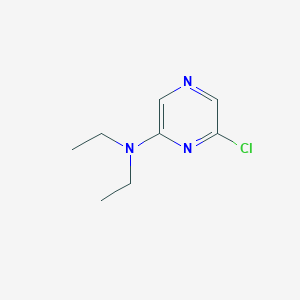

6-Chloro-N,N-diethylpyrazin-2-amine

描述

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine and its derivatives represent a significant class of N-heterocyclic compounds that are integral to multiple fields of chemical research. tandfonline.com These aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms in a 1,4-positional arrangement, are found in nature and are also accessible through chemical synthesis. nih.govresearchgate.net The pyrazine ring is a key structural motif, or scaffold, in a multitude of medicinally important compounds, demonstrating a wide array of biological activities. nih.gov Research over the last few decades has established their importance as anticancer, antimicrobial, diuretic, and antidiabetic agents. nih.govnih.gov

The utility of pyrazine derivatives extends into materials science and flavor chemistry. tandfonline.commdpi.com In the food industry, alkylpyrazines are recognized as crucial flavor components in roasted and baked goods. mdpi.com In medicinal chemistry, the pyrazine core's unique combination of heteroaromatic properties allows for a range of molecular interactions, including hydrogen bonding and nonpolar interactions, making it a valuable fragment in drug design. acs.org The presence of this scaffold in numerous clinically used drugs underscores its importance in the development of new therapeutic agents. nih.govmdpi.com

| Area of Significance | Examples of Research Applications |

| Medicinal Chemistry | Anticancer Agents, Antitubercular Agents, Protein Kinase Inhibitors, Diuretics. nih.govnih.gov |

| Flavor Chemistry | Key aroma and flavor compounds in baked, roasted, and fermented foods. researchgate.netmdpi.com |

| Organic Synthesis | Versatile scaffolds and intermediates for creating complex molecules. tandfonline.comacs.org |

| Materials Science | Used as electrolyte additives in battery research. medchemexpress.com |

Historical Context of Substituted Pyrazines in Organic and Medicinal Chemistry

The study of pyrazine chemistry has a long history, with some of the earliest synthesis reactions still being relevant today. The first synthesis of pyrazine was reported by Laurent in 1844. researchgate.net Foundational methods for creating substituted pyrazines were developed in the late 19th century, including the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879. wikipedia.org These early methods often involved the self-condensation of α-amino ketones to form a dihydropyrazine (B8608421) intermediate, which was then oxidized to the aromatic pyrazine ring. youtube.com

Throughout the 20th century, the discovery of pyrazines in natural products, particularly as flavor components, spurred further research. researchgate.net This led to the development of more sophisticated synthetic strategies, such as those involving the condensation of α-dicarbonyl compounds with 1,2-diamines. rsc.orgnih.gov The recognition of the pyrazine core in biologically active molecules, like the antitubercular drug pyrazinamide (B1679903), solidified its importance in medicinal chemistry. This has driven continuous innovation in the synthesis and functionalization of the pyrazine scaffold to explore its vast potential in drug discovery. nih.govnih.gov

Rationale for Investigating 6-Chloro-N,N-diethylpyrazin-2-amine as a Research Scaffold

The specific compound this compound is of interest to researchers primarily as a functionalized building block for organic synthesis. While direct research on this exact molecule is not extensively published, its structure provides a clear rationale for its utility as a research scaffold. The molecule combines three key features: a pyrazine core, a reactive chlorine atom, and a diethylamino group.

The chloro-substituent on the pyrazine ring is a particularly important feature. Halogenated pyrazines are versatile intermediates in synthetic chemistry. nih.gov The chlorine atom acts as a leaving group, allowing for nucleophilic substitution reactions where it can be replaced by a variety of other functional groups. mdpi.comacs.org Furthermore, the chloro-group facilitates modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for creating complex carbon-carbon and carbon-heteroatom bonds. tandfonline.comnih.gov

The N,N-diethylamine group is an electron-donating substituent that influences the electronic properties of the pyrazine ring. youtube.com This can affect the reactivity and regioselectivity of subsequent chemical transformations on the ring. The combination of a reactive site (the chlorine atom) and a modulating group (the diethylamine) on the same pyrazine scaffold makes this compound a valuable starting material for constructing libraries of asymmetrically substituted pyrazines for screening in drug discovery and other applications. acs.org

| Property | Value |

| Chemical Formula | C₈H₁₂ClN₃ chemscene.com |

| Molecular Weight | 185.65 g/mol chemscene.com |

| CAS Number | 951885-43-1 chemscene.com |

| Core Structure | Pyrazine wikipedia.org |

| Key Functional Groups | Chloro, Diethylamine (B46881) |

Overview of Research Trajectories for Halogenated Pyrazine Scaffolds

Research involving halogenated pyrazine scaffolds is primarily focused on their synthetic utility for creating more complex, highly functionalized molecules. nih.gov A major research trajectory involves the selective functionalization of the pyrazine ring. The presence of a halogen, such as chlorine, provides a chemical handle for a wide range of transformations.

One key area of research is the use of these scaffolds in metal-catalyzed cross-coupling reactions. nih.gov Scientists use reagents like TMPMgCl·LiCl and TMPZnCl·LiCl for regio- and chemoselective metalations of chloropyrazines, which can then react with various electrophiles to build up molecular complexity. nih.gov This approach has been successfully used in the total synthesis of natural products, such as coelenterazine, a bioluminescent molecule found in jellyfish. nih.gov

Another significant research path is the exploration of nucleophilic aromatic substitution reactions. nih.govacs.org The chlorine atom on a chloropyrazine can be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce new functional groups and build novel derivatives. For example, aminodehalogenation of chloropyrazine derivatives has been used to synthesize new compounds screened for antimicrobial activity against pathogens like Mycobacterium tuberculosis. nih.gov These synthetic trajectories demonstrate that halogenated pyrazines are not typically the final target molecule but are crucial starting points for accessing novel chemical entities with potentially valuable biological or material properties. acs.org

属性

IUPAC Name |

6-chloro-N,N-diethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKIIPAATCGXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650057 | |

| Record name | 6-Chloro-N,N-diethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-43-1 | |

| Record name | 6-Chloro-N,N-diethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-diethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 Chloro N,n Diethylpyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrazine (B50134) Core

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chloro substituent.

The chlorine atom at the 6-position of 6-Chloro-N,N-diethylpyrazin-2-amine is an effective leaving group in SNAr reactions. The pyrazine ring's electron-withdrawing character facilitates the attack of nucleophiles, leading to the formation of a Meisenheimer intermediate, which then expels the chloride ion to yield the substituted product. researchgate.netresearchgate.net A variety of nucleophiles can be employed in these transformations.

The reactivity of the chloro group can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. The choice of solvent and base is also crucial, with polar aprotic solvents like DMSO or DMF often being employed to enhance reaction rates. wikipedia.org

Table 1: Examples of SNAr Reactions on Chloro-Substituted Pyrazines and Related Heterocycles This table is illustrative and based on reactions of similar chloro-heterocyclic compounds, as direct examples for this compound are not extensively documented in publicly available literature.

| Nucleophile | Reagents and Conditions | Product Type | Typical Yields |

| Morpholine | Water, KF | 6-Morpholinyl-N,N-diethylpyrazin-2-amine | Good to Excellent |

| Sodium Methoxide | Methanol | 6-Methoxy-N,N-diethylpyrazin-2-amine | Moderate to Good |

| Benzylamine | CsF, DMSO | 6-(Benzylamino)-N,N-diethylpyrazin-2-amine | Moderate to Good |

| Piperidine | DIPEA, DCM | 6-Piperidinyl-N,N-diethylpyrazin-2-amine | Good |

Yields are generalized from reactions on analogous systems and may vary for the specific substrate.

In substituted pyrazines, the regioselectivity of SNAr reactions is a critical consideration. For this compound, the primary site of nucleophilic attack is the carbon atom bearing the chlorine atom. This is due to the inherent polarization of the C-Cl bond and the ability of the pyrazine ring to stabilize the negative charge in the Meisenheimer intermediate. researchgate.net

Studies on dichloropyrazines have shown that the position of substitution can be directed by the electronic nature of the existing substituents. wikipedia.orgnih.gov An electron-donating group, such as the diethylamino group in the target molecule, can influence the electron distribution in the ring. However, the chloro group at the 6-position is the most viable leaving group for a typical SNAr reaction.

Stereochemical control is generally not a factor in these SNAr reactions as the aromatic ring is planar and the substitution proceeds through an addition-elimination mechanism that does not involve the creation of a new stereocenter at the substitution site, unless the incoming nucleophile itself is chiral.

Electrophilic Substitution Reactions on the Pyrazine Ring of this compound

Electrophilic aromatic substitution on the pyrazine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. researchgate.netorganic-chemistry.org However, the presence of the strongly activating diethylamino group can facilitate such reactions.

The site of electrophilic attack on the pyrazine ring of this compound is directed by the interplay of the activating diethylamino group and the deactivating chloro and ring nitrogen atoms. The diethylamino group is a powerful ortho-, para-director. libretexts.org In this case, the positions ortho and para to the amino group are C-3 and C-5 respectively.

Position 3 (ortho): This position is activated by the amino group.

Position 5 (para): This position is also activated by the amino group.

The chloro substituent is a deactivating group but is also ortho-, para-directing. libretexts.org The ring nitrogen atoms strongly deactivate all ring positions to electrophilic attack. researchgate.net

Considering these factors, electrophilic substitution is most likely to occur at the C-3 or C-5 positions. The precise outcome will depend on the specific electrophile and the reaction conditions. Steric hindrance from the diethylamino group might disfavor substitution at the C-3 position, potentially leading to a preference for the C-5 position. Computational studies and experimental evidence from related systems suggest that the site of electrophilic attack can be predicted by analyzing the electron density of the aromatic ring. nih.govescholarship.org

The conditions required for electrophilic substitution on such a deactivated ring system can be harsh, which may limit the tolerance for other functional groups in the molecule. Strong acids are often required, which could lead to protonation of the diethylamino group, diminishing its activating effect. Careful selection of the electrophilic reagent and reaction conditions is therefore critical to achieve the desired functionalization without unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent on this compound makes it a suitable substrate for various palladium-catalyzed transformations. byu.edu

Commonly employed cross-coupling reactions for aryl chlorides include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position. researchgate.net

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the chloropyrazine with primary or secondary amines. wikipedia.orgorganic-chemistry.org This would provide an alternative route to introduce different amino groups at the 6-position.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloropyrazine and a terminal alkyne, leading to the synthesis of 6-alkynyl-N,N-diethylpyrazin-2-amines. organic-chemistry.orgwikipedia.org

The success of these reactions often depends on the choice of the palladium catalyst, the ligand, and the reaction conditions. For less reactive aryl chlorides, specialized ligands that promote the oxidative addition of the palladium(0) to the C-Cl bond are often necessary. wikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is illustrative and based on reactions of similar chloro-heterocyclic compounds.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-N,N-diethylpyrazin-2-amine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N⁶-Phenyl-N²,N²-diethylpyrazine-2,6-diamine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-N,N-diethylpyrazin-2-amine |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and chloro-heterocycles like this compound are suitable substrates. The electron-withdrawing nature of the pyrazine ring activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst. While specific studies on this compound are not prevalent, research on analogous structures provides significant insight.

For instance, studies on similarly substituted diazines, such as 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrate successful Suzuki cross-coupling with various arylboronic acids. biomedpharmajournal.org These reactions typically employ a palladium catalyst like Pd(PPh₃)₄ with a base such as Na₂CO₃ in a suitable solvent system. biomedpharmajournal.org Furthermore, highly active catalyst systems composed of palladium and bulky, electron-rich phosphine (B1218219) ligands have been developed to effectively couple challenging substrates like aminoheteroaryl halides, overcoming potential catalyst inhibition by the basic amino group. organic-chemistry.org The reaction of 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid, for example, proceeds with a 99% yield, showcasing the high efficiency of modern catalysts. organic-chemistry.org

Given these precedents, this compound is expected to be a viable partner in Suzuki-Miyaura couplings to produce 6-aryl-N,N-diethylpyrazin-2-amine derivatives. A representative set of conditions, based on analogous pyrimidine (B1678525) systems, is presented below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Aminodiazines

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-Propanol | - | biomedpharmajournal.org |

| 4-Methylphenylboronic acid | Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-Propanol | - | biomedpharmajournal.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-Propanol | - | biomedpharmajournal.org |

Interactive Data Table

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-Propanol | - | biomedpharmajournal.org |

| 4-Methylphenylboronic acid | Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-Propanol | - | biomedpharmajournal.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-Propanol | - | biomedpharmajournal.org |

| 2-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 99 (for 3-amino-2-chloropyridine) | organic-chemistry.org |

Sonogashira, Stille, and Heck Coupling Methodologies

Beyond Suzuki-Miyaura reactions, the activated chlorine atom of this compound allows for participation in other key palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of chloro-heterocycles, including 6-chloropurines and various pyrimidine derivatives, is well-established. nih.govresearchgate.netresearchgate.net The reaction typically utilizes a dual catalyst system of a palladium complex and a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) or diethylamine (B46881). wikipedia.org Copper-free conditions have also been developed. nih.govresearchgate.net The successful coupling of 2-amino-4,6-dichloropyrimidine (B145751) demonstrates the feasibility of this transformation on an amino-substituted diazine ring, suggesting that this compound would readily yield 6-alkynyl-N,N-diethylpyrazin-2-amines. researchgate.net

Stille Coupling: The Stille reaction couples organic halides with organotin compounds and is renowned for its tolerance of a wide array of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.org Its application in the synthesis of complex molecules, including purine (B94841) derivatives, highlights its utility for nitrogen-containing heterocycles. libretexts.orguwindsor.ca The reaction of this compound with various organostannanes (e.g., vinyl or arylstannanes) under palladium catalysis is expected to proceed efficiently, providing another route to C-C bond formation at the 6-position of the pyrazine ring.

Heck Coupling: The Heck reaction facilitates the substitution of alkenes via coupling with an unsaturated halide. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process involves the reaction of the chloro-pyrazine with an alkene in the presence of a base to form a 6-alkenyl-N,N-diethylpyrazin-2-amine. wikipedia.org The reaction offers a direct method for the vinylation of the pyrazine core.

Amination and Amidation Reactions for Pyrazine Diversification

The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, making direct, catalyst-free amination possible. researchgate.net

Studies on the amination of chloropyrazines have shown that they react with various amines. acs.org While the reaction of 2-amino-6-chloropyrazine (B134898) with certain adamantane-containing amines was found to be complex, selective monoamination of related dichloroheteroarenes proceeds in high yield. researchgate.net This suggests that under appropriate conditions, this compound can react with a range of primary and secondary amines to yield pyrazine-2,6-diamine derivatives.

For less reactive amines or for amidation reactions (coupling with an amide), palladium-catalyzed methods like the Buchwald-Hartwig amination would be the strategy of choice. These reactions have broad substrate scope and functional group tolerance.

Functionalization of the Diethylamino Moiety in this compound

The N,N-diethylamino group offers a secondary site for chemical modification, distinct from the reactivity at the pyrazine ring.

Amine Reactivity and Derivatization Strategies

The diethylamino group is a tertiary amine. The lone pair of electrons on the nitrogen atom is partially delocalized into the electron-poor pyrazine ring. This electronic effect reduces the basicity and nucleophilicity of the nitrogen atom compared to a typical aliphatic tertiary amine like triethylamine. Despite this reduced reactivity, the nitrogen atom retains its nucleophilic character and can participate in reactions characteristic of tertiary amines. mnstate.edu Derivatization strategies would primarily focus on reactions involving this lone pair.

Quaternization and Other Nitrogen-Based Transformations

A fundamental reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. mnstate.edu The nitrogen atom of the diethylamino group in this compound can act as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., methyl iodide or ethyl bromide). This Sₙ2 reaction would result in the formation of a [6-Chloro-2-(diethyl(alkyl)ammonio)pyrazin-1-ium] halide salt. Due to the reduced nucleophilicity of the amine, these reactions may require more forcing conditions (e.g., higher temperatures) than those for simple aliphatic tertiary amines. This transformation provides a means to introduce a permanent positive charge and modify the steric and electronic properties of the substituent.

Exploiting this compound as a Synthetic Building Block

The dual reactivity of this compound makes it a highly valuable and versatile synthetic building block. The primary point of diversification is the C-6 chlorine atom, which can be readily displaced or coupled.

As demonstrated by the coupling methodologies (Suzuki-Miyaura, Sonogashira, Stille, Heck) and nucleophilic substitution reactions (amination), the chlorine atom serves as a versatile handle. It allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkenyl, alkynyl, and amino groups. This capability enables the generation of large libraries of 6-substituted-N,N-diethylpyrazin-2-amine derivatives from a single, readily available starting material. chemscene.comalchempharmtech.com

Pyrazine and its derivatives are common structural motifs in medicinal chemistry, and the ability to systematically modify the pyrazine scaffold is crucial for structure-activity relationship (SAR) studies. mdpi.comnih.gov By using this compound as a foundational block, chemists can rapidly access novel compounds with diverse functionalities for screening in drug discovery and materials science applications.

Scaffold for Heterocyclic Library Synthesis in Drug Discovery Research

The pyrazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. researchgate.nettandfonline.comnih.govnih.gov The chloro-substituent at the 6-position of this compound serves as a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.nettandfonline.comrsc.org These reactions allow for the introduction of a variety of substituents, enabling the rapid generation of a library of novel compounds for biological screening.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction . While specific literature on this compound is limited, the reactivity of other chloropyrazines is well-documented. rsc.org It is anticipated that this compound would readily couple with a wide range of aryl- and heteroarylboronic acids or their corresponding esters in the presence of a palladium catalyst and a suitable base. The electron-donating nature of the diethylamino group may influence the reactivity of the C-Cl bond.

The Buchwald-Hartwig amination is another critical transformation for drug discovery, enabling the formation of C-N bonds. nih.gov This reaction would allow for the displacement of the chlorine atom with a diverse set of primary and secondary amines, leading to a variety of substituted aminopyrazines. Such modifications can significantly impact the physicochemical properties of the resulting molecules, including their solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug-like properties. nih.gov

The Sonogashira coupling provides a route to alkynyl-substituted pyrazines, which are valuable intermediates for further transformations or as final products with potential biological activity. rsc.org The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would introduce a carbon-carbon triple bond at the 6-position. rsc.org

The following interactive table illustrates the potential for generating a diverse library of compounds from this compound using these key cross-coupling reactions. The yields are hypothetical and based on typical ranges observed for similar chloropyrazine derivatives. rsc.org

| Reaction Type | Coupling Partner | Potential Product Structure | Anticipated Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl-N,N-diethylpyrazin-2-amine | 75-90 |

| Suzuki-Miyaura | 3-Pyridylboronic acid | 6-(Pyridin-3-yl)-N,N-diethylpyrazin-2-amine | 70-85 |

| Buchwald-Hartwig | Morpholine | 4-(6-(Diethylamino)pyrazin-2-yl)morpholine | 65-80 |

| Buchwald-Hartwig | Aniline | N1-(6-(Diethylamino)pyrazin-2-yl)-N1-phenylamine | 60-75 |

| Sonogashira | Phenylacetylene | 6-(Phenylethynyl)-N,N-diethylpyrazin-2-amine | 80-95 |

| Sonogashira | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-N,N-diethylpyrazin-2-amine | 85-98 |

This table presents hypothetical derivatization strategies for this compound based on established reactivity patterns of analogous chloropyrazine systems.

Precursor to Advanced Organic Materials and Probes

The unique electronic properties of the pyrazine ring make it an attractive scaffold for the development of advanced organic materials and fluorescent probes. hilarispublisher.commdpi.com The derivatization of this compound can lead to molecules with tailored photophysical and electronic characteristics.

The introduction of extended π-conjugated systems through cross-coupling reactions can lead to the formation of novel chromophores and fluorophores. For instance, coupling with electron-rich or electron-deficient aromatic and heteroaromatic systems can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its absorption and emission properties. hilarispublisher.com The diethylamino group acts as a built-in electron-donating group, which can enhance the fluorescence quantum yield and shift the emission to longer wavelengths.

The synthesis of pyrazine-based fluorescent probes for the detection of ions and biomolecules is an active area of research. mdpi.com By strategically functionalizing the pyrazine core of this compound with specific recognition moieties, it is plausible to design sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. The chloro substituent provides a convenient attachment point for such functionalities.

The following table outlines potential derivatization pathways of this compound for the synthesis of organic materials and probes, with hypothesized photophysical properties based on known pyrazine-based systems. hilarispublisher.commdpi.com

| Derivative | Synthetic Strategy | Potential Application | Hypothesized λex (nm) | Hypothesized λem (nm) |

| 6-(4-Methoxyphenyl)-N,N-diethylpyrazin-2-amine | Suzuki-Miyaura Coupling | Fluorescent Dye | 350-380 | 450-480 |

| 6-(4-(Dimethylamino)phenyl)-N,N-diethylpyrazin-2-amine | Suzuki-Miyaura Coupling | ICT-based Fluorophore | 380-410 | 500-530 |

| 6-(Thiophen-2-yl)-N,N-diethylpyrazin-2-amine | Stille or Suzuki Coupling | Organic Semiconductor Component | 360-390 | 470-500 |

| 6-((4-Nitrophenyl)ethynyl)-N,N-diethylpyrazin-2-amine | Sonogashira Coupling | Non-linear Optical Material | 400-430 | 520-550 |

| 6-(8-Hydroxyquinolin-5-yl)-N,N-diethylpyrazin-2-amine | Suzuki-Miyaura Coupling | Metal Ion Sensor | 370-400 | 490-520 (ion-dependent shift) |

This table illustrates potential applications and photophysical properties of derivatives of this compound, extrapolated from the behavior of similar pyrazine-based functional materials.

Structure Activity Relationship Sar and Structural Analogue Design Based on 6 Chloro N,n Diethylpyrazin 2 Amine

Design Principles for Pyrazine-Based Analogues

The design of novel analogues based on the 6-Chloro-N,N-diethylpyrazin-2-amine structure is guided by established medicinal chemistry principles. These include bioisosteric replacement, modification of key substituents to influence physicochemical and pharmacokinetic properties, and strategic placement of functional groups on the pyrazine (B50134) ring to optimize interactions with biological targets. cambridgemedchemconsulting.compharmablock.com

Bioisosteric Replacements of the Chloro Substituent

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. cambridgemedchemconsulting.comu-tokyo.ac.jp The chloro group at the 6-position of the pyrazine ring is a prime candidate for such modifications. Its replacement can influence the molecule's electronic properties, lipophilicity, metabolic stability, and target-binding interactions.

Common bioisosteric replacements for a chloro substituent include other halogens (e.g., fluorine, bromine), small alkyl groups (e.g., methyl), trifluoromethyl (CF3), and cyano (CN) groups. Each replacement imparts distinct properties. For instance, replacing chlorine with fluorine can alter electronic distribution and may introduce a hydrogen bond accepting capability, while a trifluoromethyl group significantly increases lipophilicity and can act as a metabolic blocker. The choice of bioisostere is critical and often context-dependent, aiming to enhance potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for the Chloro Group and Their General Effects

| Bioisostere | Potential Effects on Molecular Properties |

| Fluorine (F) | Alters electronics, can act as a hydrogen bond acceptor. |

| Bromine (Br) | Increases size and lipophilicity compared to chlorine. |

| Methyl (CH₃) | Small, lipophilic group, can influence steric interactions. |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing, increases lipophilicity, can block metabolism. |

| Cyano (CN) | Polar, electron-withdrawing, can act as a hydrogen bond acceptor. |

| Methoxy (OCH₃) | Donates electrons through resonance, can act as a hydrogen bond acceptor. |

Modifications of the N,N-Diethylamino Group for Activity Modulation

Structure-activity relationship studies on related heterocyclic compounds have shown that varying the N-alkyl substituents can fine-tune potency and selectivity. For example, replacing the diethylamino group with other dialkylamino moieties (e.g., dimethylamino, dipropylamino) or cyclic amines (e.g., piperidinyl, morpholinyl) can alter steric bulk and lipophilicity. These changes can affect how the molecule fits into a binding pocket and its absorption, distribution, metabolism, and excretion (ADME) properties. In some instances, the removal of one of the ethyl groups to create a secondary amine (N-ethylamino) could introduce a hydrogen bond donor capability, potentially leading to new interactions with a biological target. nih.gov

Substituent Effects on Pyrazine Ring Positions and Their Impact on Activity

The placement of substituents on the pyrazine ring itself has a profound effect on the electronic properties and reactivity of the molecule. nih.gov The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the electron density at the carbon positions. Introducing additional substituents at the unoccupied 3- and 5-positions can further modulate the electronic landscape of the ring system.

For instance, introducing electron-donating groups could increase the electron density of the ring, while electron-withdrawing groups would further decrease it. These modifications can impact the pKa of the pyrazine nitrogens, affecting their ability to act as hydrogen bond acceptors in interactions with protein targets. pharmablock.com Studies on various pyrazine derivatives have shown that such substitutions can significantly alter their biological activities, including their use as kinase inhibitors where the pyrazine nitrogen often forms a critical hydrogen bond in the hinge region of the kinase. pharmablock.com

Conformational Analysis and Rotational Isomerism of this compound Derivatives

The three-dimensional shape of a molecule is critical for its biological activity. For derivatives of this compound, conformational flexibility, particularly around the bond connecting the N,N-diethylamino group to the pyrazine ring, is an important consideration. The rotation around this C-N bond can lead to different rotational isomers (rotamers), which may have distinct energy levels and abilities to interact with a target. nih.gov

The orientation of the diethylamino group relative to the pyrazine ring can be influenced by steric hindrance from neighboring substituents and by electronic effects. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for this rotation and identify the most stable conformations. nih.govresearchgate.net Understanding the preferred conformation is crucial for designing analogues that present the optimal geometry for binding to a biological target. The presence of different stable rotameric forms has been observed in other substituted pyrazine systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. electrochemsci.org This approach is valuable in drug discovery for predicting the activity of novel compounds and for providing insights into the molecular properties that are important for activity.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For pyrazine derivatives, relevant descriptors could include:

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which are often calculated using quantum chemical methods. electrochemsci.orgijournalse.org

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Once a set of descriptors is calculated for a series of pyrazine analogues with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the activity. electrochemsci.orgimist.ma A statistically valid QSAR model, as indicated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design and prioritization of compounds for synthesis and testing. scienceopen.comijper.org

Predictive Capabilities and Validation of QSAR Models

No QSAR models specifically developed or validated for this compound were found.

Library Synthesis and High-Throughput Screening Initiatives for Pyrazine Scaffolds

No information was found on library synthesis or high-throughput screening initiatives that specifically mention or focus on this compound.

Privileged Scaffold Hypothesis in the Context of Pyrazine Derivatives

While the pyrazine core is recognized in medicinal chemistry, no specific discussion or data were found that analyze this compound within the framework of the privileged scaffold hypothesis.

Computational and Theoretical Investigations on 6 Chloro N,n Diethylpyrazin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic behavior. These calculations are often performed using methods like Density Functional Theory (DFT). nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For pyrazine (B50134) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrazine ring. While specific values for 6-chloro-N,N-diethylpyrazin-2-amine are not reported, studies on other substituted pyrazines and related heterocyclic compounds provide insight into the expected trends. For instance, the introduction of electron-donating or electron-withdrawing groups alters the energies of the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Heterocyclic Compounds (Note: This data is for illustrative purposes and does not represent this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-chloro-6-fluorobenzoic acid | -7.5 | -1.8 | 5.7 |

| 3,4-dichlorobenzoic acid | -7.4 | -2.1 | 5.3 |

This table is generated for illustrative purposes based on findings for related compounds. researchgate.net

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. rsc.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms like nitrogen and are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, usually found around hydrogen atoms, and are prone to nucleophilic attack.

For the parent pyrazine molecule, MEP maps show negative potential around the two nitrogen atoms, indicating their role as hydrogen bond acceptors. nih.govnih.gov In this compound, the nitrogen atoms of the pyrazine ring and the diethylamino group would be expected to be regions of negative potential. The chlorine atom would also influence the electrostatic potential distribution. Such maps are crucial for understanding intermolecular interactions, including those with biological receptors. nih.gov

Theoretical Predictions of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: The electronic absorption spectra of pyrazine derivatives can be predicted by calculating the energies of electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov The solvent environment can also be modeled to predict solvatochromic shifts.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) are a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts. These predicted values are often in good agreement with experimental results for related heterocyclic compounds. nih.gov For example, studies on other chloro-substituted pyridyl and pyrimidinyl compounds have successfully used DFT to assign NMR signals. nih.govnih.gov

Molecular Docking and Ligand-Target Interactions for Pyrazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Binding Site Prediction and Orientation Analysis

For pyrazine derivatives, which are found in numerous biologically active compounds, molecular docking studies have been used to investigate their interactions with various protein targets. These studies reveal that pyrazine-based ligands can form several types of interactions within a protein's binding site, including:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring are common hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: Alkyl substituents, such as the diethylamino group in this compound, can form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms.

In docking studies of pyrazine-containing compounds, the specific orientation and interactions are highly dependent on the target protein's binding site topology and the substitution pattern of the pyrazine ligand. For instance, in studies on pyrazine-thiazolidinone derivatives as anti-HIV agents, hydrogen bonds and hydrophobic interactions were found to be crucial for binding to the HIV-RT enzyme.

Scoring Functions and Docking Algorithm Evaluation

A critical aspect of molecular docking is the scoring function, which is an algorithm used to rank the different predicted binding poses of a ligand. Scoring functions estimate the binding free energy of the protein-ligand complex. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

The reliability of a docking study depends on both the search algorithm, which generates the ligand conformations, and the accuracy of the scoring function. Evaluations of various docking programs and scoring functions have shown that their performance can be target-dependent. Consensus scoring, which combines the results from multiple scoring functions, can sometimes improve the prediction accuracy. While no single scoring function is universally superior, some have shown better performance in reproducing experimental binding affinities for certain classes of proteins.

Table 2: Common Scoring Functions Used in Molecular Docking (This table provides examples of scoring functions and is not specific to any particular study on pyrazine derivatives)

| Scoring Function | Type | Commonly Used In |

| AutoDock Vina | Empirical/Knowledge-based | AutoDock Vina |

| LigScore | Empirical | LigFit (Cerius2) |

| PLP (Piecewise Linear Potential) | Empirical | LigFit (Cerius2) |

| ChemScore | Empirical | SYBYL |

| GoldScore | Force-field based | GOLD |

| X-Score | Empirical | Stand-alone |

This table is generated for illustrative purposes based on findings from computational chemistry literature.

Molecular Dynamics Simulations for Conformational Sampling and Stability of Pyrazine Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations provide a trajectory of a system, offering detailed insights into its conformational dynamics and stability. nih.govrsc.org For pyrazine systems, MD simulations are instrumental in exploring the vast conformational space that arises from the flexibility of substituent groups attached to the rigid pyrazine ring.

The primary goal of these simulations in the context of pyrazine derivatives is conformational sampling. This process involves generating a representative ensemble of low-energy conformations that the molecule is likely to adopt. Understanding this conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its physical properties and biological activity. For a molecule such as this compound, the diethylamino group can rotate and fold in numerous ways, and MD simulations can map these potential arrangements and determine their relative stabilities.

Recent advancements have led to the development of hybrid simulation methods that combine computationally efficient analytical approaches, like normal mode analysis (NMA), with traditional all-atom MD. nih.govresearchgate.net These techniques, such as MD with excited normal modes (MDeNM), are particularly useful for sampling large-scale cooperative conformational changes that might occur over timescales beyond the reach of standard MD simulations. nih.gov The stability of different conformations is assessed by analyzing their potential energy over the simulation trajectory. Lower potential energies typically correspond to more stable conformations. These simulations can be performed in various environments, from a vacuum to explicit solvent models, to better mimic real-world conditions. nih.gov

The data generated from MD simulations can be analyzed to understand specific molecular motions and interactions. For instance, in studies of receptor-like kinases, MD simulations have revealed that the disorder of specific structural elements, like the αC helix, is a key feature of their activation state. nih.gov This level of detail allows researchers to connect specific conformational changes to function.

Table 1: Comparison of Hybrid Molecular Dynamics Simulation Methods for Conformational Sampling

| Method | Description | Primary Application | Advantage |

| Standard MD | Numerically integrates classical equations of motion to simulate atomic movements over time. nih.gov | General-purpose conformational sampling and system relaxation. | High atomic detail and accuracy for shorter timescale events. nih.gov |

| MDeNM | MD with excited normal modes; introduces atomic velocities along linear combinations of normal modes. nih.gov | Enhancing the sampling of large, functional protein movements. | Efficiently explores large-scale conformational changes. nih.gov |

| CoMD | Collective modes-driven MD; guides the simulation along predefined collective coordinates. | Studying specific, known conformational transitions. | Focuses computational effort on specific, important motions. |

| ClustENMD | Integrates Elastic Network Model (ENM) generation with MD simulations and clustering. nih.gov | Rapidly generating diverse sets of conformations for further analysis. nih.gov | Balances computational speed and atomic-level resolution. nih.gov |

Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It has become a cornerstone of computational chemistry for studying the reactivity of organic molecules, including pyrazine derivatives. DFT is particularly adept at mapping reaction pathways and identifying the structures and energies of transition states. nih.gov

A theoretical investigation of a chemical reaction using DFT typically involves calculating the potential energy surface for the transformation of reactants into products. This process allows for the identification of all stable intermediates and the high-energy transition states that connect them. nih.gov The energy difference between the reactants and a transition state is the activation energy barrier, a critical parameter that governs the reaction rate. nih.gov A reaction with a high activation energy barrier is identified as the rate-determining step. nih.gov

Beyond reaction mechanisms, DFT is also used to calculate various molecular properties that are crucial for understanding a molecule's behavior. These properties include natural bond orbital (NBO) charges, dipole moments, frontier molecular orbitals (HOMO and LUMO), and heats of formation. semanticscholar.org These calculated descriptors are often used as inputs for the development of predictive models, as discussed in the following section.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Two-Step Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Structural Feature |

| Reactants | Starting pyrazine derivative + reagent | 0.0 | Planar pyrazine ring |

| TS1 | First Transition State | +22.5 | Bond formation/breaking in progress |

| Intermediate | Stable intermediate species | -5.2 | Tetrahedral carbon on the ring |

| TS2 | Second Transition State | +15.8 | Rearrangement/elimination in progress |

| Products | Final substituted pyrazine + byproduct | -18.7 | Substituted planar pyrazine ring |

QSAR and QSPR (Quantitative Structure-Property Relationship) Modeling for Pyrazine Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govijournalse.org These models are widely used in drug discovery, materials science, and flavor chemistry to predict the characteristics of new or untested molecules. semanticscholar.orgimist.ma

The development of a QSAR/QSPR model for pyrazine compounds involves several key steps. First, a dataset of pyrazine derivatives with known experimental data (e.g., antiproliferative activity, odor threshold) is compiled. ijournalse.orgimist.ma Next, a set of numerical parameters, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment, calculated via DFT), topological (e.g., molecular connectivity indices), or geometrical (e.g., molecular shape). nih.govijournalse.org

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning techniques like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed activity or property. semanticscholar.orgijournalse.org For instance, a 2D-QSPR study on 78 pyrazine derivatives successfully created a model to predict their odor thresholds using descriptors calculated by DFT and other software. ijournalse.org Similarly, QSAR models have been developed to predict the antiproliferative activity of pyrazine derivatives against cancer cell lines, showing a high correlation between experimental and predicted values. semanticscholar.org

The predictive power of these models is rigorously evaluated using internal and external validation techniques. ijournalse.org A statistically robust model can then be used to screen virtual libraries of novel pyrazine compounds, identifying promising candidates for synthesis and further testing. semanticscholar.org This in silico approach significantly accelerates the discovery process by prioritizing compounds with desired characteristics.

Table 3: Example of Statistical Results for a QSAR Model of Pyrazine Derivatives

| Model Type | Statistical Parameter | Value | Interpretation |

| MLR | r² (Correlation Coefficient) | 0.788 | Indicates a good fit of the model to the training data. researchgate.net |

| MLR | r²CV (Cross-Validation Coeff.) | 0.605 | Shows the model's robustness and internal predictive ability. researchgate.net |

| MLR | r²_test (External Validation) | 0.542 | Demonstrates the model's ability to predict the activity of new, unseen compounds. researchgate.net |

| ANN | Correlation Coefficient | >0.85 | Often provides a more significant correlation than linear models for complex relationships. semanticscholar.org |

Advanced Analytical Methodologies in the Research of 6 Chloro N,n Diethylpyrazin 2 Amine

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatographic methods are indispensable for separating 6-Chloro-N,N-diethylpyrazin-2-amine from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for real-time monitoring of its formation during a chemical reaction. A typical HPLC method would utilize a reverse-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution.

For a compound like this compound, a C18 column is often the stationary phase of choice. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid in water. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with a range of polarities.

Detection is commonly achieved using a UV-Vis detector, as the pyrazine (B50134) ring system of the analyte possesses a chromophore that absorbs in the UV region. The wavelength of maximum absorbance (λmax) for similar aromatic amines is typically in the 254 nm to 280 nm range. By monitoring the appearance of the product peak and the disappearance of starting material peaks, the reaction progress can be accurately tracked. The purity of a synthesized batch is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Mechanistic Insights

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is particularly useful for identifying volatile byproducts that could provide insights into the reaction mechanism. The analysis of amines by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and column bleed. researchgate.net However, with appropriate column selection and derivatization if necessary, these challenges can be overcome.

A typical GC-MS analysis would involve injecting a solution of the crude reaction mixture into a heated injection port, where the sample is vaporized. The gaseous components are then separated on a capillary column, often one with a mid-polarity stationary phase like a 5% phenyl-polysiloxane. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification.

For instance, the detection of partially substituted or rearranged pyrazine derivatives could suggest alternative reaction pathways or the presence of impurities in the starting materials.

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation in Research

Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and for elucidating the finer details of its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.

In the ¹H NMR spectrum, the protons on the diethylamino group would appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the pyrazine ring. The protons on the pyrazine ring itself would appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns would confirm the substitution pattern.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to chlorine and nitrogen would be significantly shifted downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural proof.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H (position 3) | ~8.0 | - |

| Pyrazine-H (position 5) | ~7.8 | - |

| -N(CH₂CH₃)₂ | ~3.5 (quartet) | ~45 |

| -N(CH₂CH₃)₂ | ~1.2 (triplet) | ~13 |

| Pyrazine-C (C2) | - | ~155 |

| Pyrazine-C (C3) | - | ~130 |

| Pyrazine-C (C5) | - | ~128 |

| Pyrazine-C (C6) | - | ~150 |

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. A key feature to observe would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this would likely involve the loss of a methyl or ethyl radical from the diethylamino group. The fragmentation of the pyrazine ring itself could also be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, these techniques can confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the C-N stretching of the amine, the C=C and C=N stretching vibrations of the pyrazine ring, and the C-Cl stretching vibration. The N-H stretching band, which is prominent in primary and secondary amines, would be absent, confirming the tertiary nature of the amine.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the pyrazine ring. Monitoring the appearance or disappearance of specific vibrational bands can also be used to track the progress of a reaction. For example, the disappearance of a C-Cl stretching band from a starting material and the appearance of a new C-N stretching band could indicate the successful substitution reaction to form the desired product.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Pyrazine Ring | C=N, C=C stretching | 1600-1450 | IR, Raman |

| Diethylamino Group | C-N stretching | 1250-1020 | IR |

| Alkyl Groups | C-H stretching | 2970-2850 | IR, Raman |

| Chloro Group | C-Cl stretching | 800-600 | IR, Raman |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and for quantifying its concentration in a solution. The absorption of UV or visible light by a molecule like this compound, which contains a pyrazine ring system with chromophores (light-absorbing groups), promotes electrons from a ground electronic state to a higher-energy excited state. The pyrazine ring and its substituents give rise to characteristic absorption bands, typically resulting from n→π* and π→π* electronic transitions.

The relationship between absorbance and concentration is described by the Beer-Lambert Law, a fundamental principle in quantitative spectroscopy. edinst.comjove.com The law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the molar absorptivity (ε), and the path length (l) of the light through the solution. jove.com The formula is expressed as:

A = εcl

Molar absorptivity is a constant that is characteristic of a specific compound at a particular wavelength (λmax), representing the wavelength of maximum absorption. jove.comchemguide.co.uk By preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax, a calibration curve can be plotted. chemguide.co.ukedu.krd This graph of absorbance versus concentration, which should be linear according to the Beer-Lambert Law, can then be used to determine the concentration of an unknown sample by measuring its absorbance. chemguide.co.ukyoutube.com

The electronic absorption spectra of pyrazine and its derivatives have been studied, revealing how structural modifications influence the position and intensity of absorption bands. nih.govnih.gov For instance, studies on similar heterocyclic compounds demonstrate that the solvent polarity can also affect the absorption spectra, providing further insight into the nature of the electronic transitions. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Pyrazine-Related Structures Note: This table provides example data for related heterocyclic compounds to illustrate the principles, as specific experimental values for this compound are not publicly available.

| Compound Class | Typical λmax (nm) | Type of Transition | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

|---|---|---|---|

| Simple Pyrazines | ~260-280 | π→π* | 1,000 - 10,000 |

| Simple Pyrazines | ~320-330 | n→π* | 100 - 1,000 |

X-Ray Crystallography for Solid-State Structure Determination of Novel Derivatives

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. spast.org

Structural characterization of novel pyrazine and pyrazoline derivatives has been successfully achieved using this technique. researchgate.netnih.govresearchgate.net For example, studies on various pyrazolone (B3327878) derivatives have detailed their crystallization in monoclinic, triclinic, and orthorhombic crystal systems, revealing planar pyrazole (B372694) rings and intermolecular hydrogen bonding networks that stabilize the crystal structure. spast.org Similarly, the crystal structures of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been confirmed by X-ray diffraction, providing definitive proof of their molecular framework. nih.gov This level of structural detail is critical for understanding structure-activity relationships and designing future molecules.

Table 2: Example Crystallographic Data for Pyrazine and Pyrazolone Derivatives Note: This table presents data from published crystal structures of related heterocyclic systems to exemplify the output of an X-ray crystallographic analysis.

| Compound Derivative Example | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | a, b, c, β | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | a, b, c, α, β, γ | spast.org |

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GCxGC)

In many research and industrial settings, this compound may be present as one component in a highly complex mixture. Standard analytical methods may lack the resolution or sensitivity to separate and identify the target analyte from the matrix. Advanced hyphenated techniques, which couple a powerful separation method with a sensitive detection method, are essential for such analyses. core.ac.ukmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly suited for the analysis of pyrazines in liquid samples. nih.gov The sample is first injected into a liquid chromatograph (LC), where components are separated based on their affinity for a stationary phase. The separated components then enter a tandem mass spectrometer (MS/MS). The first mass spectrometer (MS1) isolates the ion corresponding to the target compound's mass. This parent ion is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process of specific parent-to-fragment ion transition provides extremely high selectivity and sensitivity, allowing for accurate quantification even at very low levels, such as for genotoxic impurities in pharmaceutical substances. researchgate.netresearchgate.net Ultra-performance liquid chromatography (UPLC) can be used to achieve faster and more efficient separations. nih.govresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For complex mixtures of volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. core.ac.uklabrulez.com In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter GC column with a different stationary phase. core.ac.uk This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional analysis. core.ac.uk When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes a formidable tool for identifying hundreds of individual compounds in a single run, as demonstrated in the analysis of complex food aromas containing numerous pyrazine compounds. nih.gov

Table 3: Overview of Advanced Hyphenated Techniques

| Technique | Principle | Primary Application for Analysis |

|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Quantification of specific, often less volatile, pyrazine derivatives in complex liquid matrices (e.g., process streams, environmental samples). |

| GCxGC-MS | Utilizes two different GC columns for enhanced separation of volatile components, coupled with mass spectrometry for identification. | Detailed characterization and identification of individual volatile compounds, including pyrazines, in highly complex mixtures like flavor and fragrance profiles. |

Conclusion and Future Research Directions for 6 Chloro N,n Diethylpyrazin 2 Amine

Synthesis of Novel Pyrazine-Based Architectures with Enhanced Properties

Future synthetic research will likely focus on using foundational molecules like 6-Chloro-N,N-diethylpyrazin-2-amine as building blocks for more complex, multi-functional pyrazine (B50134) architectures. The development of novel synthetic methodologies is crucial for accessing compounds with enhanced therapeutic or material properties.

Key strategies could involve:

Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings are instrumental in creating complex pyrazine derivatives. researchgate.netmdpi.com For instance, the double Suzuki–Miyaura coupling of 2,5-dibromopyrazine (B1339098) has been used to synthesize pyrazine bisindole alkaloids. mdpi.com A similar strategy could be envisioned for this compound, where the chlorine atom serves as a handle for introducing diverse aryl or heteroaryl substituents.

Condensation Reactions: The classical and most direct route to the pyrazine ring involves the condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Innovations in this area focus on improving yields and reaction conditions.

Fused Heterocyclic Systems: Creating fused-ring systems, such as imidazo[1,2-a]pyrazines or nih.govtandfonline.comnih.govtriazolo[4,3-a]pyrazines, can lead to compounds with unique biological activities. frontiersin.orgrsc.org The synthesis of nih.govtandfonline.comnih.govtriazolo[4,3-a]pyrazine derivatives, for example, has yielded potent dual inhibitors of c-Met and VEGFR-2 kinases. frontiersin.org

Biomimetic Synthesis: Inspired by nature, the homodimerization of α-amino aldehydes followed by air oxidation provides a biomimetic route to 2,5-disubstituted pyrazine alkaloids. mdpi.com

Exploration of Diverse Biological Targets and Pathways Modulated by Pyrazine Scaffolds

The pyrazine nucleus is a recognized "privileged scaffold" in drug discovery, appearing in drugs with a wide array of biological functions. nih.govnih.gov Future research should systematically explore the biological targets of new derivatives stemming from this compound. The existing body of research on pyrazine analogs reveals a broad spectrum of activities, suggesting numerous avenues for investigation. nih.govtandfonline.com Many derivatives exhibit greater potency and lower toxicity compared to their parent compounds. nih.gov

Table 1: Selected Biological Activities of Pyrazine Derivatives

| Biological Activity | Target/Pathway | Example Pyrazine-Based Compound(s) | Reference(s) |

|---|---|---|---|

| Anticancer | Proteasome Inhibition | Bortezomib | nih.gov |

| Tyrosine Kinase Inhibition | AKN-028 | mdpi.com | |

| c-Met/VEGFR-2 Inhibition | nih.govtandfonline.comnih.govtriazolo[4,3-a]pyrazine derivatives | frontiersin.org | |

| Antiviral | RNA-dependent RNA polymerase (RdRp) Inhibition | Favipiravir | mdpi.comnih.gov |

| Anti-tubercular | Pantothenate Synthetase (predicted) | Pyrazine-hydrazone hybrids | nih.gov |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibition | Substituted pyrazine derivatives | doaj.org |

| Anti-inflammatory | Nitric Oxide (NO) Overexpression Inhibition | Paeonol-pyrazine hybrids | nih.gov |

Future work could involve screening novel derivatives against panels of kinases, proteases, and other enzymes implicated in human diseases. Target identification for active compounds can be achieved through multi-step in silico approaches like shape-based similarity, pharmacophore mapping, and inverse docking. nih.gov

Development of Advanced Computational Models for Pyrazine Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel pyrazine derivatives. nih.gov Advanced computational models can predict the properties and biological activities of virtual compounds, prioritizing synthetic efforts.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to determine the chemical features essential for biological activity. nih.gov For example, a QSAR study on pyrazine-based conjugates identified key parameters for their antiviral properties against SARS-CoV-2. nih.gov

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific protein target. It has been successfully used to study the interaction of pyrazine derivatives with targets like pantothenate synthetase and acetylcholinesterase. nih.govdoaj.org Docking studies can also provide insights into potential binding modes, as seen with TREM2 agonists. acs.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.govdoaj.org

Machine Learning and AI: Developing more sophisticated models using machine learning could enhance the predictive power for bioactivity and drug-likeness, guiding the design of new pyrazine-based therapeutics with improved efficacy and safety.

Integration of Sustainable Chemistry Practices in Pyrazine Synthesis and Application

"Green chemistry" principles are increasingly important in chemical synthesis to reduce environmental impact. The synthesis of pyrazines is an area where sustainable practices can be effectively implemented.

Key areas for future development are:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. For instance, Lipozyme® TL IM has been used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener tert-amyl alcohol solvent at mild temperatures (45 °C). rsc.org

One-Pot Synthesis: Designing multi-step reactions to occur in a single reactor (one-pot synthesis) reduces waste, saves time, and improves efficiency. A simple, cost-effective, and environmentally benign one-pot method for preparing pyrazine derivatives of pentacyclic triterpenoids has been reported. tandfonline.comresearchgate.net

Environmentally Benign Solvents: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, is a core principle of sustainable chemistry. rsc.org